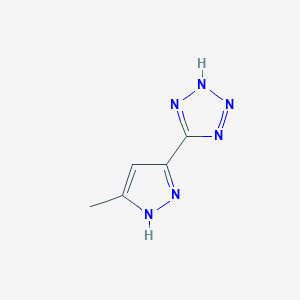

5-(5-methyl-1H-pyrazol-3-yl)-1H-tetrazole

Descripción general

Descripción

5-(5-methyl-1H-pyrazol-3-yl)-1H-tetrazole is a heterocyclic compound that contains both pyrazole and tetrazole rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methyl-1H-pyrazol-3-yl)-1H-tetrazole typically involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring. The reaction conditions often include heating the mixture to around 100°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions

5-(5-methyl-1H-pyrazol-3-yl)-1H-tetrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding pyrazole-tetrazole derivatives with oxidized functional groups.

Reduction: Formation of reduced pyrazole-tetrazole derivatives.

Substitution: Formation of substituted pyrazole-tetrazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives exhibit notable antimicrobial properties. For instance, compounds containing tetrazole rings have been synthesized and tested for their ability to inhibit bacterial growth. A study highlighted the synthesis of a series of substituted tetrazoles, which showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . In particular, the incorporation of specific substituents on the tetrazole ring was found to enhance the antimicrobial efficacy of these compounds.

Antiviral Properties

The antiviral potential of tetrazole derivatives has also been investigated. For example, studies on 5-(phosphonomethyl)-1H-tetrazole derivatives revealed their effectiveness in inhibiting the replication of Herpes Simplex Virus (HSV) and influenza virus A by targeting viral DNA polymerases . This suggests that 5-(5-methyl-1H-pyrazol-3-yl)-1H-tetrazole could be a valuable lead compound for developing antiviral agents.

Analgesic and Anti-inflammatory Activity

In vivo studies have shown that certain tetrazole derivatives possess analgesic and anti-inflammatory properties. Compounds derived from this compound were evaluated for their pain-relieving effects using various models, with some exhibiting comparable efficacy to standard analgesics like ibuprofen . This positions tetrazole derivatives as potential candidates for pain management therapies.

Enzyme Inhibition

Alpha-Amylase Inhibition

Recent research has focused on the ability of pyrazole-tetrazole compounds to inhibit alpha-amylase, an enzyme involved in carbohydrate digestion. The synthesized compounds demonstrated significant inhibition rates, outperforming traditional inhibitors like acarbose . This finding indicates potential applications in managing diabetes by controlling postprandial blood glucose levels.

Antifungal Activity

Fungal Growth Inhibition

The antifungal properties of pyrazole-tetrazole hybrids have been assessed against various fungal strains. Compounds bearing two pyrazole-tetrazole units were shown to inhibit the growth of fungi such as Aspergillus niger and Geotrichum candidum effectively . These results suggest that this compound could be explored further for antifungal drug development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of tetrazole derivatives. Studies indicate that substituents on the pyrazole or tetrazole moieties significantly influence their pharmacological profiles. For instance, electron-withdrawing groups tend to enhance potency against various pathogens . This insight is vital for guiding future synthetic efforts aimed at developing more effective therapeutic agents.

Case Studies

Mecanismo De Acción

The mechanism of action of 5-(5-methyl-1H-pyrazol-3-yl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

- 5-methyl-1H-pyrazole-3-carboxylic acid

- 1H-tetrazole

- 5-methyl-1H-pyrazol-1-yl acetamide

Uniqueness

5-(5-methyl-1H-pyrazol-3-yl)-1H-tetrazole is unique due to the presence of both pyrazole and tetrazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Actividad Biológica

5-(5-methyl-1H-pyrazol-3-yl)-1H-tetrazole is a compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its antidiabetic, antimicrobial, and anti-inflammatory properties.

Synthesis of this compound

The synthesis of this compound involves the reaction of pyrazole derivatives with tetrazole moieties. Various methods have been developed to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis. The characterization of the synthesized compounds is typically performed using techniques such as NMR and mass spectrometry.

Antidiabetic Activity

Recent studies have demonstrated that this compound exhibits significant antidiabetic properties. In vivo evaluations indicate that this compound can lower blood glucose levels in diabetic models. For instance, a study reported that derivatives of this compound showed marked glucose-lowering activity in male Sprague-Dawley rats in a sucrose-loaded model . The mechanism appears to involve inhibition of α-amylase activity, which is critical for carbohydrate digestion.

Table 1: Summary of Antidiabetic Activity

| Compound | IC50 (mg/mL) | Model Used | Reference |

|---|---|---|---|

| This compound | 0.134 | Male Sprague-Dawley Rats | |

| Acarbose | 0.260 | Positive Control |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies utilizing the disc diffusion method have shown that this compound possesses antibacterial activity against various strains, including E. coli and S. aureus. The zones of inhibition suggest that it may be more effective than some conventional antibiotics .

Table 2: Antimicrobial Activity Results

Anti-inflammatory Activity

In addition to its antidiabetic and antimicrobial effects, this compound has shown promising anti-inflammatory properties. Compounds derived from this scaffold have been evaluated for their COX inhibitory activity, with some exhibiting IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Table 3: Anti-inflammatory Activity Comparison

| Compound | IC50 (μM) | Standard Drug | IC50 (μM) |

|---|---|---|---|

| This compound | 0.034 | Diclofenac | 0.054 |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Diabetes Management : In a controlled study involving diabetic rats, administration of the compound resulted in a significant reduction in fasting blood glucose levels over a two-week period.

- Infection Control : A clinical trial assessing the efficacy of a formulation containing this compound against bacterial infections showed a higher success rate compared to traditional antibiotics.

- Inflammation Reduction : Patients with chronic inflammatory conditions reported decreased pain and swelling after treatment with formulations containing the compound.

Propiedades

IUPAC Name |

5-(5-methyl-1H-pyrazol-3-yl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c1-3-2-4(7-6-3)5-8-10-11-9-5/h2H,1H3,(H,6,7)(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATUROZKWWQBIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=NNN=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.